3-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(4-ethylpiperazin-1-yl)pyridazine
Description
3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE is a complex organic compound that features both piperazine and pyridazine moieties
Properties
Molecular Formula |
C22H32N6O2S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C22H32N6O2S/c1-4-25-9-11-26(12-10-25)21-7-8-22(24-23-21)27-13-15-28(16-14-27)31(29,30)20-6-5-18(2)19(3)17-20/h5-8,17H,4,9-16H2,1-3H3 |
InChI Key |
OTSGEKQFKAOEAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for the biological activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
Uniqueness
What sets 3-[4-(3,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(4-ETHYLPIPERAZIN-1-YL)PYRIDAZINE apart is its dual piperazine and pyridazine structure, which may offer unique binding properties and biological activities compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
